(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 797764-64-8
VCID: VC7273285
InChI: InChI=1S/C19H13Cl2N3O2S/c20-12-6-7-15(21)11(8-12)9-16-18(26)24(13-4-2-1-3-5-13)19(27-16)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14-
SMILES: C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C19H13Cl2N3O2S
Molecular Weight: 418.29

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

CAS No.: 797764-64-8

Cat. No.: VC7273285

Molecular Formula: C19H13Cl2N3O2S

Molecular Weight: 418.29

* For research use only. Not for human or veterinary use.

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide - 797764-64-8

Specification

CAS No. 797764-64-8
Molecular Formula C19H13Cl2N3O2S
Molecular Weight 418.29
IUPAC Name (2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Standard InChI InChI=1S/C19H13Cl2N3O2S/c20-12-6-7-15(21)11(8-12)9-16-18(26)24(13-4-2-1-3-5-13)19(27-16)14(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-14-
Standard InChI Key HZUKJMMSOVUKHP-RGEXLXHISA-N
SMILES C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s molecular formula is C₁₉H₁₃Cl₂N₃O₂S, with a molar mass of 418.29 g/mol. Its backbone consists of a thiazolidine ring—a five-membered heterocycle containing sulfur (S) and nitrogen (N) atoms—substituted at position 5 with a 2,5-dichlorobenzyl group and at position 3 with a phenyl ring. The exocyclic acetamide moiety features a cyano (-C≡N) group, enhancing electrophilicity and hydrogen-bonding potential.

Key structural elements include:

  • Thiazolidin-4-one ring: Imparts rigidity and influences redox properties.

  • 2,5-Dichlorobenzyl group: Introduces hydrophobic and electron-deficient characteristics.

  • Phenyl substituent: Enhances π-π stacking interactions with biological targets.

  • Cyanoacetamide: Serves as a reactive site for nucleophilic attacks.

Comparative Analysis with Related Thiazolidinones

The compound’s uniqueness lies in its substitution pattern. For instance, replacing the dichlorobenzyl group with methyl (as in 5-methylthiazolidine) reduces antibacterial potency, while omitting the cyano group (as in 4-oxo-thiazolidine) diminishes electrophilic reactivity.

CompoundKey ModificationsBiological Activity
Target Compound2,5-Dichlorobenzyl, cyanoAntibacterial, Anticancer
5-MethylthiazolidineMethyl at position 5Moderate antimicrobial
3-ArylthiazolidinoneAryl group at position 3Anticancer

Synthetic Routes and Optimization

Multicomponent Reaction (MCR) Strategies

The synthesis typically employs MCRs, which converge three or more reactants in a single pot. A representative protocol involves:

  • Condensation: Reacting 2,5-dichlorobenzyl chloride with thiourea to form a thiazolidine precursor.

  • Cyanoacetylation: Introducing cyanoacetic acid derivatives under basic conditions (pH 8–9).

  • Ring Closure: Catalyzing cyclization via acetic anhydride at 80–100°C.

Yield optimization requires strict control of temperature (±2°C) and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) improve solubility but may necessitate longer reaction times (12–24 hours).

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural validation employs:

  • NMR Spectroscopy: ¹H NMR (δ 7.2–7.8 ppm for aromatic protons), ¹³C NMR (δ 170 ppm for carbonyl).

  • Mass Spectrometry: ESI-MS m/z 419.3 [M+H]⁺.

  • X-ray Crystallography: Resolves Z-configuration at the exocyclic double bond.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary screens against MCF-7 (breast cancer) and A549 (lung cancer) cell lines show IC₅₀ values of 12–18 µM. Mechanistically, the compound induces apoptosis by upregulating caspase-3 and downregulating Bcl-2. Molecular docking suggests strong binding (ΔG = -9.2 kcal/mol) to tubulin’s colchicine site, implicating antimitotic activity.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7.4) but moderate lipophilicity (logP = 2.8), favoring passive diffusion across biological membranes. Thermal analysis (DSC/TGA) indicates stability up to 180°C, with decomposition onset at 210°C.

ADMET Profiling

  • Absorption: High intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites.

  • Toxicity: Ames test-negative; hepatotoxicity observed at >50 µM.

Applications and Future Directions

Therapeutic Development

The compound’s dual antibacterial/anticancer activity positions it as a lead for:

  • Antibiotic Adjuvants: Synergizes with β-lactams against methicillin-resistant S. aureus (MRSA).

  • Targeted Chemotherapeutics: Conjugation with folate receptors enhances tumor selectivity.

Research Priorities

  • In Vivo Efficacy: Rodent models to assess bioavailability and toxicity.

  • Structural Optimization: Replacing chlorine with fluorine to improve metabolic stability.

  • Mechanistic Elucidation: Proteomic studies to identify off-target interactions.

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